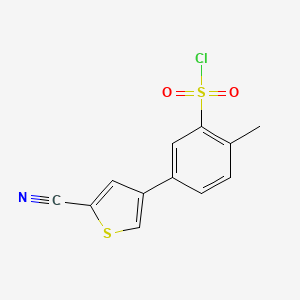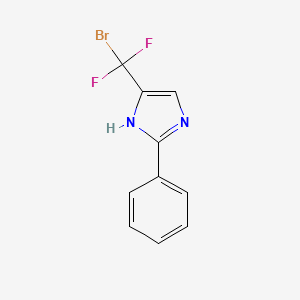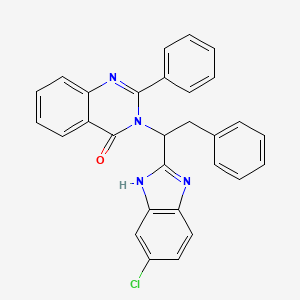
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a benzimidazole moiety substituted with a chlorine atom, a phenylethyl group, and a quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzimidazole with the quinazolinone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the benzimidazole moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced forms of the compound, and other functionalized derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases or proteases involved in cell signaling, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1H-benzimidazol-2-ylamine
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methanol
Uniqueness
Compared to similar compounds, 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone is unique due to its combined benzimidazole and quinazolinone cores, which confer distinct chemical properties and potential applications. The presence of the phenylethyl group further enhances its bioactivity and versatility in various research and industrial applications.
Propriétés
Numéro CAS |
65925-27-1 |
|---|---|
Formule moléculaire |
C29H21ClN4O |
Poids moléculaire |
477.0 g/mol |
Nom IUPAC |
3-[1-(6-chloro-1H-benzimidazol-2-yl)-2-phenylethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C29H21ClN4O/c30-21-15-16-24-25(18-21)32-27(31-24)26(17-19-9-3-1-4-10-19)34-28(20-11-5-2-6-12-20)33-23-14-8-7-13-22(23)29(34)35/h1-16,18,26H,17H2,(H,31,32) |
Clé InChI |
JLVFVKSIRYEOKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=NC3=C(N2)C=C(C=C3)Cl)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


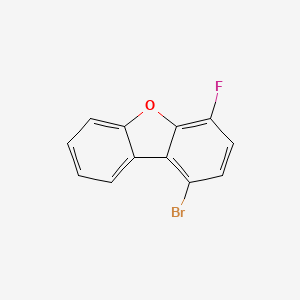
![2-propyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12820864.png)
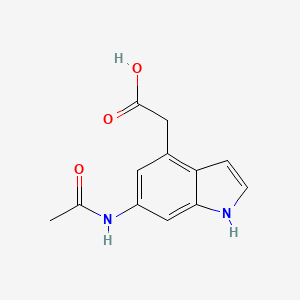


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
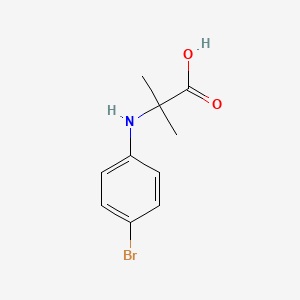

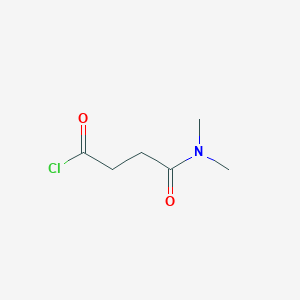

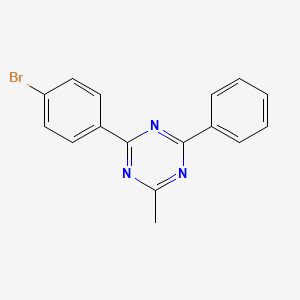
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
